molecular formula C10H8FN3O B2363767 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1437485-36-3

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2363767
CAS No.: 1437485-36-3
M. Wt: 205.192
InChI Key: INKKYBNZDJPPJK-UHFFFAOYSA-N
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Description

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of an amino group, a fluorophenyl group, and a carbaldehyde group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. A common method includes the use of alumina-silica-supported manganese dioxide (MnO₂) as a recyclable catalyst in water, yielding the desired product in high efficiency . The reaction is carried out at room temperature, making it an environmentally friendly approach.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable and efficient synthetic routes that can be adapted for large-scale production. The use of green solvents and recyclable catalysts is emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine: Potential applications in medicinal chemistry include the development of anti-inflammatory, anti-cancer, and antimicrobial agents. Its structural features make it a candidate for targeting specific biological pathways.

Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenyl group enhances its binding affinity and specificity towards these targets. Pathways involved include signal transduction and metabolic pathways, where the compound modulates the activity of key proteins and enzymes.

Comparison with Similar Compounds

  • 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
  • 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-yl)(4-fluorophenyl)methanone

Comparison: Compared to its analogs, 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the carbaldehyde group, which imparts distinct reactivity and chemical behavior. This functional group allows for further derivatization and modification, making it a versatile intermediate in synthetic chemistry.

Biological Activity

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes an amino group at the 5-position of the pyrazole ring, a fluorophenyl substituent, and an aldehyde functional group, enhances its reactivity and interaction with biological targets.

  • Molecular Formula : C10H9FN2O
  • Molecular Weight : 190.17 g/mol
  • Structure : The compound features a pyrazole ring with an aldehyde and an amino group, which are critical for its biological activity.

Biological Activity Overview

The compound has shown promise in various biological assays, particularly in the fields of oncology and inflammation. Its interactions with specific proteins involved in cellular signaling pathways suggest potential therapeutic applications.

Key Biological Interactions

  • Mitogen-Activated Protein Kinase 14 (MAPK14) :
    • The compound interacts with MAPK14, which plays a significant role in regulating cell growth, inflammation, and apoptosis. This interaction suggests that it may modulate these pathways, potentially leading to therapeutic effects in cancer and inflammatory diseases .
  • Cytotoxicity :
    • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole compounds have shown significant inhibitory activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .

Table 1: Cytotoxic Activity of Related Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
This compoundMCF73.79
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylateNCI-H46042.30
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25

Case Study: Inhibition of p38 MAP Kinase

In a study focused on high-throughput screening for p38 MAP kinase inhibitors, derivatives of 5-amino-1-(4-fluorophenyl)-1H-pyrazole were identified as selective inhibitors. The binding interactions were characterized using X-ray crystallography, revealing crucial hydrogen bonds that contribute to their selectivity .

Implications for Drug Development

The biological activities of this compound position it as a valuable scaffold in drug discovery:

  • Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways.
  • Anticancer Therapeutics : Its cytotoxic properties against various cancer cell lines indicate potential for further development as an anticancer agent.

Properties

IUPAC Name

5-amino-1-(4-fluorophenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c11-8-1-3-9(4-2-8)14-10(12)7(6-15)5-13-14/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKKYBNZDJPPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (110, R1=4-Fluorophenyl) (56.2 g, 278 mmol), acetic acid (270 mL), water (75 mL) and Raney 2400 Nickel slurry in water (15 g, 278 mmol) was shaken under about 30 psi hydrogen at about 20°-25° C. for about 8 h. The mixture was filtered through a pad of Celite®. The contents of the reaction vessel were transferred with acetic acid (150 mL) and the pad was washed with an additional portion of acetic acid (200 mL). The filtrate was concentrated under reduced pressure to give a slurry. Water (300 mL) was added then the mixture was stirred for about 15 min. The mixture was cooled in an ice/water bath then basified with 5 N aq. NaOH. After stirring for about 20 min in the ice/water bath the solids were collected by filtration and washed with water (100 mL).
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56.2 g
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75 mL
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270 mL
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15 g
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